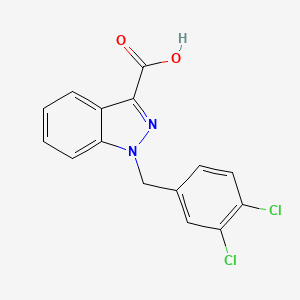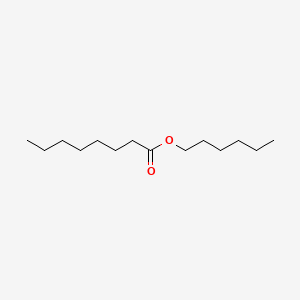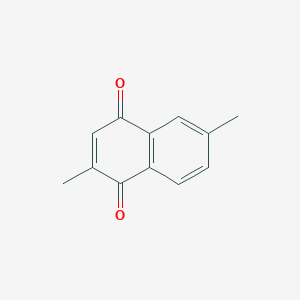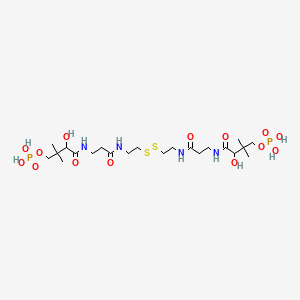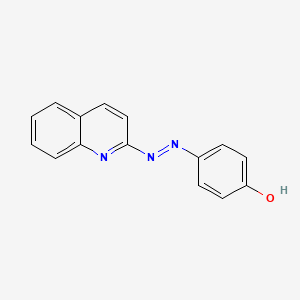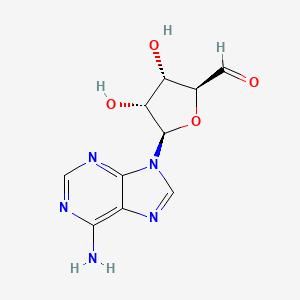
5'-Dehydroadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.
Wissenschaftliche Forschungsanwendungen
1. Enzyme Studies and Radical Intermediates
5'-Dehydroadenosine is crucial in studying enzyme reactions, particularly in the context of radical intermediates. For example, an allylic analogue of the 5'-deoxyadenosyl radical, a key player in the reaction of lysine 2,3-aminomutase (LAM), was characterized. This study shed light on the structural aspects and kinetics of the radical intermediate, broadening our understanding of enzymatic mechanisms involving 5'-deoxyadenosyl radicals (Magnusson, Reed, & Frey, 2001).
2. Nucleic Acid Methylation Analysis
5'-Dehydroadenosine is instrumental in analyzing nucleic acid methylation. It has been used to determine DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry, providing insights into the roles of nucleic acid modifications in cancer development (Huang et al., 2016).
3. Development of Inhibitors for Enzymatic Reactions
Research on 5'-deoxy-5'-ureidoadenosine, a derivative of 5'-dehydroadenosine, has contributed to the development of potent inhibitors for S-adenosylhomocysteine hydrolase (SAH). These inhibitors are designed based on the ability of the 5'-ureido group to form multiple hydrogen bonds, which is crucial in binding with active site residues of SAH (Wang et al., 2007).
4. Affinity Labeling in Proteins
5'-Dehydroadenosine derivatives have been used as bifunctional affinity labels for nucleotide binding sites in proteins. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA) was synthesized to react with specific amino acids in enzymes, thereby identifying regulatory nucleotide binding sites (Dombrowski & Colman, 1989).
5. Insight into DNA Adduct Formation
Studies involving 5'-dehydroadenosine have provided critical insights into the formation of DNA adducts, especially in the context of carcinogenic processes. These insights help understand the molecular mechanisms behind the formation of DNA adducts, which are crucial in cancer research (Melikian et al., 1984).
6. Understanding Enzyme Mechanisms
Research on 5'-dehydroadenosine has contributed to a deeper understanding of enzyme mechanisms. For example, studies on S-adenosylhomocysteinase have proposed mechanisms involving the oxidation of 5'-dehydroadenosine and its role in enzyme catalysis, providing valuable insights into enzymatic reactions (Palmer & Abeles, 1979).
Eigenschaften
CAS-Nummer |
3110-98-3 |
|---|---|
Produktname |
5'-Dehydroadenosine |
Molekularformel |
C10H11N5O4 |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
CWNMDMYGRVHXDR-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Synonyme |
adenosine-5'-carboxaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



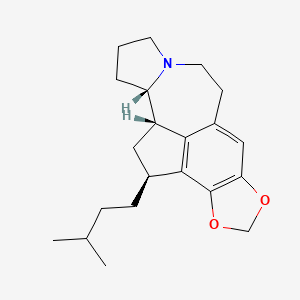

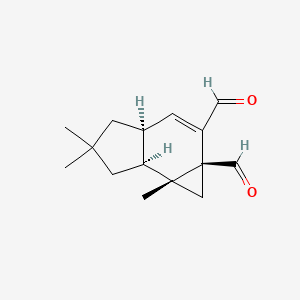

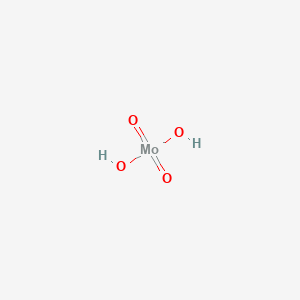
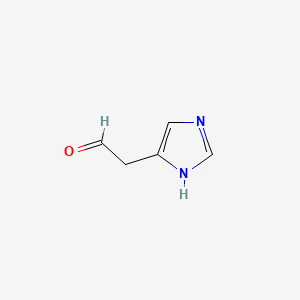
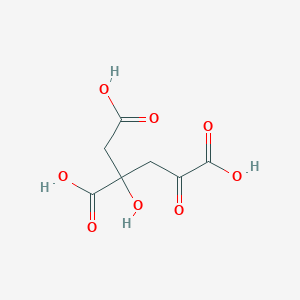
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol](/img/structure/B1219058.png)
